Homatropine

Description

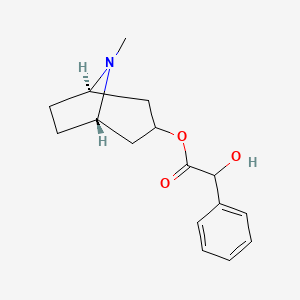

Structure

3D Structure

Propriétés

IUPAC Name |

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11/h2-6,12-15,18H,7-10H2,1H3/t12-,13+,14?,15? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVIKZXZYLEVOL-DGKWVBSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044014, DTXSID00858826 | |

| Record name | dl-Homatropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble as hydrobromide | |

| Record name | Homatropine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11181 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

87-00-3, 16175-57-8 | |

| Record name | Homatropine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homatropine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11181 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dl-Homatropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Homatropine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMATROPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QS6WCL55Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

191°C as methylbromide and 212°C as hydrobromide | |

| Record name | Homatropine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11181 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Homatropine's Mechanism of Action on Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Homatropine and the Muscarinic Acetylcholine Receptor System

This compound is a synthetic tertiary amine alkaloid that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] It is structurally related to atropine but has a shorter duration of action. Muscarinic receptors are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine (ACh) in the central and peripheral nervous systems.[2] These receptors are integral to the parasympathetic nervous system, regulating a wide array of physiological functions including heart rate, smooth muscle contraction, and glandular secretions.[2]

There are five distinct subtypes of muscarinic receptors, designated M1 through M5, each with a unique tissue distribution and signaling profile. This diversity allows for fine-tuned cholinergic regulation of various bodily functions. Consequently, muscarinic receptors are significant targets for therapeutic intervention in a range of clinical conditions. This technical guide provides an in-depth exploration of the mechanism of action of this compound on these critical receptors.

Core Mechanism of Action: Competitive Antagonism

This compound exerts its effects by acting as a competitive antagonist at muscarinic receptors.[1] This means that this compound binds reversibly to the same site as the endogenous agonist, acetylcholine, but it does not activate the receptor. By occupying the binding site, this compound prevents acetylcholine from binding and initiating the downstream signaling cascade that leads to a physiological response. The antagonism is surmountable, meaning that its inhibitory effect can be overcome by increasing the concentration of the agonist (acetylcholine).

The chemical structure of this compound, featuring a bulky aromatic group in place of the acetyl group of acetylcholine, facilitates its binding to the muscarinic receptor without inducing the conformational change necessary for receptor activation.[1]

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Homatropine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Homatropine hydrobromide is a synthetic tertiary amine alkaloid and a well-established anticholinergic agent.[1] Functioning as a competitive antagonist at muscarinic acetylcholine receptors, it is primarily utilized in ophthalmology as a mydriatic (to dilate the pupil) and cycloplegic (to paralyze accommodation).[2][3][4] Its action is more rapid and less prolonged than that of atropine, making it a valuable tool for diagnostic eye examinations and the treatment of inflammatory conditions like uveitis.[2][3] This document provides a comprehensive overview of the chemical properties, synthesis methodologies, mechanism of action, and analytical protocols for this compound hydrobromide, intended for professionals in pharmaceutical research and development.

Chemical and Physical Properties

This compound hydrobromide is a white, odorless, crystalline powder.[5] It is sensitive to light and should be stored accordingly.[3][5] Its key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Chemical Name | (1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl (2RS)-2-hydroxy-2-phenylacetate hydrobromide | [5][6] |

| Molecular Formula | C₁₆H₂₁NO₃·HBr | [5][7] |

| Molecular Weight | 356.25 g/mol | [5][8] |

| Appearance | White crystals or crystalline powder | [3][5] |

| Melting Point | Approximately 214-215°C (with decomposition) | [5][9] |

| Solubility | Freely soluble in water; sparingly soluble in ethanol; practically insoluble in diethyl ether. | [5] |

| pH | 5.5 - 7.0 (for a 20 mg/mL solution) | [9] |

| CAS Number | 51-56-9 | [6][10] |

Synthesis of this compound Hydrobromide

The synthesis of this compound has evolved from classical condensation reactions to more refined, multi-step processes that improve yield and safety. A common approach involves the esterification of tropine with a derivative of mandelic acid, followed by salification with hydrobromic acid.

Synthetic Pathways Overview

Several methods for synthesizing this compound have been reported:

-

Direct Esterification: The condensation of tropine with mandelic acid, often in the presence of an acid catalyst like hydrochloric or sulfuric acid.[11][12] Early methods utilized toxic solvents such as benzene.[13][14]

-

Transesterification: The reaction of tropine with a mandelic acid ester, such as DL-methyl mandelate, using an alkali metal alkoxide as a catalyst.[11][12]

-

Protected Mandelic Acid Route: A modern approach that avoids the harsh conditions of direct esterification involves protecting the hydroxyl group of mandelic acid. One such method uses O-formylmandeloyl chloride, which reacts with tropine, followed by acidic hydrolysis to remove the formyl protecting group.[12][13] This method avoids toxic solvents and improves reaction control.[13]

The final step in each pathway is the conversion of the this compound base to its hydrobromide salt by reacting it with hydrobromic acid.[12]

Detailed Experimental Protocol: A Modern Approach

The following protocol is based on a method that utilizes a protected mandelic acid derivative, enhancing safety and yield.[13][14]

Step 1: Esterification of Tropine with O-Formylmandeloyl Chloride

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 10g of tropine and 14g of triethylamine in 80 mL of a suitable organic solvent (e.g., dichloromethane or toluene).[14]

-

While stirring at room temperature, add 17g of O-formylmandeloyl chloride dropwise to the solution.

-

Continue stirring at room temperature for 5-8 hours until the reaction is complete (monitored by TLC or HPLC).[14]

-

Wash the reaction mixture with water. Separate and concentrate the organic layer to obtain the crude intermediate, tropine-2-formyloxy-2-phenylacetate.[14]

Step 2: Acidic Hydrolysis

-

Subject the crude intermediate from Step 1 to acidic hydrolysis. In a suitable reaction solvent (e.g., water and/or an alcohol), add an acid such as hydrochloric or sulfuric acid.[13]

-

Stir the mixture at room temperature for 1-2 hours.[13]

-

After hydrolysis, basify the solution to a pH of 9-10 using a suitable base.

-

Extract the this compound base into an organic solvent, and concentrate the organic layer to yield crude this compound.[13]

Step 3: Salification with Hydrobromic Acid

-

Dissolve the crude this compound base in an appropriate solvent, such as isopropanol or ethanol (e.g., 80 mL of isopropanol).[13]

-

At room temperature, add 48% aqueous hydrobromic acid (HBr) dropwise while stirring.

-

Continue stirring for approximately 3 hours to allow for complete precipitation of the salt.[13]

-

Collect the white precipitate by suction filtration and dry the product to obtain pure this compound hydrobromide. HPLC purity is typically ≥99.8%.[13]

Caption: Workflow for a modern synthesis of this compound Hydrobromide.

Mechanism of Action

This compound hydrobromide is a non-selective, competitive antagonist of muscarinic acetylcholine receptors (M1-M5).[1][2] Its therapeutic effects stem from blocking the action of the neurotransmitter acetylcholine at parasympathetic neuroeffector junctions.[1][15]

In ophthalmology, this compound blocks muscarinic receptors on the smooth muscles of the iris sphincter and the ciliary body.[16][17]

-

Mydriasis: Blockade of cholinergic stimulation to the iris sphincter muscle prevents its contraction, leaving the opposing radial muscle unopposed. This results in dilation of the pupil (mydriasis).[2][10]

-

Cycloplegia: Blockade of the ciliary muscle prevents it from contracting, resulting in a paralysis of accommodation (cycloplegia) and an inability to focus on near objects.[2][10]

The onset of action is typically within 30-90 minutes, with effects lasting from 1 to 3 days.[2][4]

Caption: this compound competitively blocks acetylcholine at muscarinic receptors.

Analytical Methodologies

Rigorous analytical testing is essential to ensure the purity, potency, and quality of this compound hydrobromide active pharmaceutical ingredient (API) and finished products. Pharmacopeial monographs, such as the United States Pharmacopeia (USP), provide standardized protocols.[18][19]

High-Performance Liquid Chromatography (HPLC) for Assay and Purity

HPLC is the standard method for determining the potency of this compound hydrobromide and quantifying any impurities.

Experimental Protocol (Based on USP Monograph) [18][19]

-

Buffer Solution Preparation: Dissolve 6.8 g of monobasic potassium phosphate and 7.0 g of sodium 1-heptanesulfonate monohydrate in 1000 mL of water. Adjust the pH to 2.7 with 3 M phosphoric acid.

-

Mobile Phase Preparation: Prepare a filtered and degassed mixture of the Buffer solution and methanol in a 67:33 ratio.

-

Standard Preparation: Accurately weigh and dissolve USP this compound Hydrobromide Reference Standard (RS) in the Mobile Phase to obtain a solution with a concentration of approximately 2 mg/mL.

-

Assay Preparation: Accurately weigh about 100 mg of the this compound hydrobromide sample, transfer to a 50-mL volumetric flask, and dissolve in and dilute to volume with the Mobile Phase.

-

Chromatographic System:

-

Detector: UV, 210 nm

-

Column: 4.6-mm × 10-cm; 3-µm packing L1 (C18)

-

Column Temperature: 40°C

-

Flow Rate: Approximately 1.5 mL/min

-

Injection Volume: Approximately 7 µL

-

-

Procedure: Separately inject equal volumes of the Standard and Assay preparations into the chromatograph. Record the chromatograms and measure the peak responses. The quantity of C₁₆H₂₁NO₃·HBr is calculated by comparing the peak response from the Assay preparation to that of the Standard preparation.

Caption: Experimental workflow for the HPLC assay of this compound Hydrobromide.

Thin-Layer Chromatography (TLC) for Impurity Detection

TLC is a valuable method for identifying specific impurities, such as unreacted tropine.

Experimental Protocol (Based on USP Monograph) [18][19]

-

Adsorbent: 0.2-mm layer of chromatographic silica gel mixture.

-

Test Solution: Prepare a 40 mg/mL solution of this compound Hydrobromide in a methanol and water (9:1) diluent.

-

Standard Solution: Dilute the Test solution 200-fold (to 0.2 mg/mL, representing 0.5% impurity).

-

Tropine Reference Solution: Prepare a 0.4 mg/mL solution of tropine.

-

Application: Apply 1 µL of each solution to the TLC plate.

-

Developing Solvent System: A mixture of ethyl acetate, anhydrous formic acid, and water (67:16.5:16.5).

-

Detection: After developing and drying the plate, spray with Dragendorff's reagent followed by hydrogen peroxide. The spot corresponding to tropine in the Test solution chromatogram should not be more intense than the principal spot from the Standard solution, indicating that the tropine impurity is not more than 0.5%.

Conclusion

This compound hydrobromide remains a clinically important anticholinergic agent. A thorough understanding of its chemical properties, synthesis, and mechanism of action is critical for its effective and safe use in drug development and clinical practice. Modern synthetic routes have improved the safety and efficiency of its production, while robust analytical methods like HPLC and TLC ensure its quality and purity, meeting stringent regulatory standards. This guide provides a foundational technical overview for scientists and researchers working with this compound.

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound Hydrobromide | 51-56-9 [chemicalbook.com]

- 4. Articles [globalrx.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. CAS 51-56-9: this compound hydrobromide | CymitQuimica [cymitquimica.com]

- 8. This compound hydrobromide | C16H22BrNO3 | CID 6419941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. digicollections.net [digicollections.net]

- 10. scllifesciences.com [scllifesciences.com]

- 11. "Process For The Preparation Of this compound And Its Quaternary Salts [quickcompany.in]

- 12. Process For The Preparation Of this compound [quickcompany.in]

- 13. CN101643473A - Synthesis method of this compound hydrobromide - Google Patents [patents.google.com]

- 14. Synthesis method of this compound hydrobromide - Eureka | Patsnap [eureka.patsnap.com]

- 15. Product Detail this compound Hydrobromide – C2 Pharma [c2pharma.com]

- 16. What is the mechanism of this compound Methylbromide? [synapse.patsnap.com]

- 17. This compound-hydrobromide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 18. This compound Hydrobromide [drugfuture.com]

- 19. ftp.uspbpep.com [ftp.uspbpep.com]

The Pharmacological Profile of Homatropine as a Cholinergic Antagonist: A Technical Guide

Abstract

Homatropine is a synthetic tertiary amine alkaloid and a well-characterized anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] By reversibly binding to these receptors, it impedes the action of the endogenous neurotransmitter, acetylcholine, thereby inhibiting parasympathetic nervous system signaling.[2][3] This blockade results in a range of physiological effects, most notably mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) in the eye, making it a valuable tool in ophthalmology.[2][4][5] This document provides an in-depth examination of the pharmacological properties of this compound, including its mechanism of action, receptor binding affinity, pharmacodynamic effects, and relevant experimental protocols, intended for researchers and professionals in drug development.

Mechanism of Action

This compound exerts its effects by acting as a competitive inhibitor of acetylcholine at muscarinic receptors.[1] Structurally, it possesses a bulky aromatic group that allows it to occupy the receptor's binding site, preventing acetylcholine from binding and initiating a cellular response.[1] This antagonism is reversible and does not elicit any intrinsic agonistic activity.[2] this compound is considered a non-selective muscarinic antagonist, meaning it does not show significant preference for any of the five muscarinic receptor subtypes (M1-M5).[6]

The primary consequence of this receptor blockade is the interruption of parasympathetic nerve stimulation.[1] In the eye, this manifests as the relaxation of the iris sphincter muscle, which is normally constricted by cholinergic input, leading to mydriasis.[1][2] Simultaneously, it blocks the accommodative muscle of the ciliary body, resulting in cycloplegia.[1][2]

Receptor Affinity and Potency

The affinity of this compound for muscarinic receptors has been quantified in various tissues and experimental setups. The pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response, is a common measure of antagonist potency.

| Parameter | Value | Tissue/System | Reference |

| pA2 | 7.13 | Guinea pig stomach | [7] |

| pA2 | 7.21 | Guinea pig atria (force) | [7] |

| pA2 | 7.07 | Guinea pig atria (rate) | [7] |

| IC50 | 162.5 nM | Endothelial muscarinic receptors (WKY-E) | [7][8] |

| IC50 | 170.3 nM | Smooth muscle muscarinic receptors (SHR-E) | [7][8] |

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its antimuscarinic properties. While its primary clinical application is in ophthalmology, systemic absorption can lead to effects in other organ systems.

Ophthalmic Effects

When applied topically to the eye, this compound blocks the cholinergic responses of the iris sphincter muscle and the ciliary body's accommodative muscle.[5] This results in:

This compound's mydriatic and cycloplegic actions are less potent and have a shorter duration than those of atropine but are longer-lasting than those of cyclopentolate or tropicamide.[4][5][6]

Systemic Effects

Excessive use, particularly in susceptible individuals like children and the elderly, can lead to systemic absorption and atropine-like effects, including:

-

Flushed, dry skin[4]

-

Constipation[4]

-

Central nervous system effects such as restlessness, excitement, delirium, and hallucinations[4]

Signaling Pathway Antagonism

Muscarinic receptors are G-protein coupled receptors (GPCRs). For instance, M3 receptors, prevalent in smooth muscle and glands, couple to Gq proteins.[9] Acetylcholine binding activates Gq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium, leading to smooth muscle contraction or glandular secretion.[9] this compound blocks the initial step of this cascade by preventing acetylcholine from binding to and activating the receptor.

Pharmacokinetics

| Parameter | Time | Route of Administration | Reference |

| Maximum Mydriasis | 10 - 30 minutes | Ophthalmic | [5][10] |

| Maximum Cycloplegia | 30 - 90 minutes | Ophthalmic | [5] |

| Duration of Mydriasis | 6 hours - 4 days | Ophthalmic | [5] |

| Duration of Cycloplegia | 10 - 48 hours | Ophthalmic | [5] |

| Metabolism | Liver (Ester Hydrolysis) | Systemic | [10] |

Systemic absorption can occur after topical application to the eye, primarily through the conjunctiva and nasal mucosa.[5]

Experimental Protocols

The characterization of this compound's pharmacological profile relies on established in vitro assays.

Radioligand Binding Assay (for Ki Determination)

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a receptor.[9][11] This is typically done through a competitive binding experiment.

Objective: To determine the inhibitory constant (Ki) of this compound for a specific muscarinic receptor subtype.

Materials:

-

Cell membranes expressing the target muscarinic receptor subtype (e.g., from CHO cells).[12]

-

A suitable radioligand with high affinity for the receptor (e.g., [³H]-N-methylscopolamine or [³H]-QNB).[13]

-

Unlabeled this compound solutions at various concentrations.

-

Assay buffer (e.g., PBS or Tris-HCl).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and a scintillation counter.

Methodology:

-

Preparation: Prepare serial dilutions of unlabeled this compound.

-

Incubation: In assay tubes, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include control tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known antagonist like atropine).

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium.[12]

-

Separation: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate the bound radioligand from the free radioligand. The filters will trap the cell membranes with the bound ligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Functional Assay (for pA2 Determination)

Functional assays measure the effect of an antagonist on the physiological response induced by an agonist. The Schild analysis is commonly used to determine the pA2 value from this data.

Objective: To determine the pA2 of this compound against a muscarinic agonist in an isolated smooth muscle preparation.

Materials:

-

Isolated tissue preparation (e.g., guinea pig ileum or trachea).[14]

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂/5% CO₂.[14]

-

Isometric force transducer and data acquisition system.

-

Muscarinic agonist (e.g., carbachol or acetylcholine).

-

This compound solutions at various concentrations.

Methodology:

-

Tissue Preparation: Dissect the desired tissue and suspend it in the organ bath under a slight resting tension.[14]

-

Equilibration: Allow the tissue to equilibrate for a set period (e.g., 60 minutes), with periodic washes.[14]

-

Control Curve: Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations to the bath and recording the contractile response.

-

Antagonist Incubation: Wash the tissue thoroughly to restore baseline. Add a fixed concentration of this compound to the bath and allow it to incubate with the tissue for a predetermined time to ensure equilibrium.

-

Test Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist. The curve should be shifted to the right.

-

Repeat: Repeat steps 4 and 5 with several different concentrations of this compound.

-

Data Analysis: Determine the EC50 (concentration of agonist producing 50% of the maximal response) for each agonist curve. Calculate the concentration ratio (CR) for each this compound concentration using the formula: CR = EC50 (with antagonist) / EC50 (without antagonist). Create a Schild plot by graphing log(CR-1) versus the negative logarithm of the molar concentration of this compound. The x-intercept of the linear regression line provides the pA2 value. A slope not significantly different from 1 suggests competitive antagonism.[14]

Conclusion

This compound is a non-selective, competitive muscarinic receptor antagonist. Its pharmacological profile is characterized by a reversible blockade of acetylcholine's actions, leading to predictable parasympatholytic effects. While its clinical utility is primarily confined to ophthalmology for inducing mydriasis and cycloplegia, its properties serve as a classic example of cholinergic antagonism. A thorough understanding of its receptor affinity, pharmacodynamics, and the experimental methods used for its characterization is fundamental for research in cholinergic pharmacology and the development of more selective antimuscarinic agents.

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. What is this compound Methylbromide used for? [synapse.patsnap.com]

- 4. This compound-hydrobromide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. drugs.com [drugs.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. benchchem.com [benchchem.com]

- 10. minicule.com [minicule.com]

- 11. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel long‐acting antagonists of muscarinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 14. researchgate.net [researchgate.net]

The Discovery and Semisynthetic History of Homatropine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homatropine, a semi-synthetic tropane alkaloid, has been a cornerstone in ophthalmology and other therapeutic areas for over a century. This technical guide provides an in-depth exploration of its discovery, the evolution of its semi-synthetic production, and its pharmacological profile as a muscarinic receptor antagonist. Detailed experimental protocols for key synthesis methods are provided, alongside a quantitative comparison of its pharmacological properties with its parent compound, atropine. Signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of this important semi-synthetic alkaloid.

Introduction

This compound is a synthetic tertiary amine alkaloid that functions as a competitive antagonist of muscarinic acetylcholine receptors. Chemically, it is the mandelic acid ester of tropine. Its development was a significant step in medicinal chemistry, offering a valuable alternative to the naturally occurring and more potent atropine with a shorter duration of action. This guide delves into the historical context of its discovery, the chemical synthesis methodologies that have been developed, and the pharmacological data that defines its clinical utility.

Discovery and Historical Context

The journey of this compound begins in the late 19th century, a period of significant advancement in alkaloid chemistry. The German chemist Albert Ladenburg was the first to describe this compound in 1883 . His pioneering work involved the condensation of tropine, an alcohol derived from the hydrolysis of atropine, with mandelic acid. This achievement marked a pivotal moment in the creation of semi-synthetic alkaloids, demonstrating that the pharmacological properties of natural compounds could be modified through chemical synthesis to produce new therapeutic agents.

Further work on the synthesis and characterization of this compound was carried out by Chemnitius in 1927 , providing more detailed methods for its preparation. These early syntheses laid the foundation for the various methods of production used today.

Semi-Synthetic Production of this compound

The semi-synthesis of this compound primarily involves the esterification of tropine with mandelic acid or its derivatives. Over the years, several methods have been developed to optimize this process for yield and purity.

Classical Condensation Method

The original method, as described by Ladenburg, involves the direct condensation of tropine and mandelic acid. This reaction is typically carried out in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the esterification process.

Transesterification Method

A more modern approach involves the transesterification of a mandelic acid ester, such as methyl mandelate, with tropine. This reaction is often catalyzed by an alkali metal alkoxide, like sodium methoxide. The process involves the exchange of the alkoxy group of the mandelic acid ester with the tropine alcohol.

O-Formylmandeloyl Chloride Method

Another significant method utilizes O-formylmandeloyl chloride, which reacts with tropine to form an intermediate that is then hydrolyzed to yield this compound. This method can offer advantages in terms of reaction conditions and yield.

Pharmacological Profile

This compound's primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, it inhibits the effects of the parasympathetic nervous system. There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors. M1, M3, and M5 receptors couple to Gq proteins, leading to the activation of phospholipase C, while M2 and M4 receptors couple to Gi/Go proteins, inhibiting adenylyl cyclase. This compound acts as an antagonist at these receptors, with its most notable clinical effects being mydriasis (dilation of the pupil) and cycloplegia (paralysis of accommodation) in the eye.

Quantitative Pharmacological Data

The following table summarizes key pharmacological parameters for this compound and provides a comparison with Atropine.

| Parameter | This compound | Atropine | Receptor Subtype(s) | Tissue/System | Reference(s) |

| pA2 | 7.13 | 8.72 | Muscarinic (non-selective) | Guinea-pig stomach | |

| 7.21 | 8.60 | Muscarinic (non-selective) | Guinea-pig atria (force) | ||

| 7.07 | - | Muscarinic (non-selective) | Guinea-pig atria (rate) | ||

| IC50 | 162.5 nM | - | Endothelial Muscarinic Receptors | WKY-E | |

| 170.3 nM | - | Smooth Muscle Muscarinic Receptors | SHR-E | ||

| Potency Comparison | Less potent | More potent | Muscarinic | General | |

| Duration of Action | Shorter | Longer | Ocular | Clinical Observation |

Mechanism of Action and Signaling Pathways

As a competitive antagonist, this compound binds to muscarinic acetylcholine receptors without activating them, thereby preventing acetylcholine from binding and eliciting a response. In the eye, this antagonism of M3 receptors on the iris sphincter muscle and the ciliary muscle leads to mydriasis and cycloplegia, respectively.

Caption: Muscarinic receptor antagonism by this compound.

Experimental Protocols

The following are representative experimental protocols for the semi-synthesis of this compound.

Protocol 1: Synthesis via Transesterification

This protocol is based on the principle of transesterification of methyl mandelate with tropine.

Materials:

-

DL-Mandelic acid

-

Methanol

-

Sulfuric acid (catalyst)

-

Tropine

-

Sodium methoxide (catalyst)

-

Heptane (solvent)

-

Hydrochloric acid

-

Sodium hydroxide

-

Organic solvent (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Esterification of Mandelic Acid: DL-Mandelic acid is esterified with methanol in the presence of a catalytic amount of sulfuric acid to produce DL-Methyl mandelate. The reaction mixture is heated to reflux and the progress is monitored by TLC.

-

Transesterification: The resulting DL-Methyl mandelate is then reacted with tropine in an organic solvent such as heptane. Sodium methoxide is added as a catalyst. The mixture is heated to reflux.

-

Work-up and Extraction: Upon completion of the reaction, the solvent is removed, and the residue is dissolved in an organic solvent like dichloromethane. The organic layer is washed with water. The product is then extracted into an aqueous acidic layer using dilute hydrochloric acid.

-

Isolation: The aqueous layer is washed with an organic solvent to remove impurities. The aqueous layer is then made basic with sodium hydroxide, and the this compound base is extracted with an organic solvent.

-

Purification: The organic extract is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude this compound, which can be further purified by recrystallization.

Caption: Workflow for this compound synthesis via transesterification.

Protocol 2: Synthesis using O-Formylmandeloyl Chloride

This protocol describes the synthesis of this compound hydrobromide.

Materials:

-

Tropine

-

O-Formylmandeloyl chloride

-

Dichloromethane (solvent)

-

Triethylamine (base)

-

Sulfuric acid (20%)

-

Sodium hydroxide

-

Ethyl acetate

-

Ethanol

-

Hydrobromic acid (48% aqueous solution)

Procedure:

-

Esterification: In a three-necked flask, dissolve 10g of tropine and 14g of triethylamine in 80mL of dichloromethane. Add 17g of O-formylmandeloyl chloride dropwise and stir at room temperature for 5 hours.

-

Work-up: After the reaction is complete, wash the mixture with water. Separate the organic layer and concentrate it to obtain the crude intermediate compound.

-

Hydrolysis: Dissolve 16g of the crude intermediate in 40mL of ethanol. Add 20mL of 20% sulfuric acid and stir at room temperature for 2 hours.

-

Isolation of this compound Base: Basify the reaction mixture to a pH of 9-10 with sodium hydroxide. Extract the this compound base with ethyl acetate and concentrate the organic layer to obtain crude this compound.

-

Salt Formation: Dissolve the crude this compound in 60mL of ethanol. Add 48% aqueous hydrobromic acid dropwise at room temperature and stir for 2 hours. The this compound hydrobromide will precipitate.

-

Purification: Filter the precipitate, wash, and dry to obtain pure this compound hydrobromide.

Logical Relationships

The synthesis of this compound is a clear example of how a natural product can be chemically modified to produce a semi-synthetic drug with altered pharmacological properties.

Caption: Logical relationship of this compound's synthesis and effect.

Conclusion

This compound stands as a testament to the power of semi-synthetic chemistry in drug development. From its initial discovery by Ladenburg to the refined synthesis methods used today, it has remained a clinically relevant muscarinic antagonist. Its well-characterized pharmacological profile, with a shorter duration of action compared to atropine, has secured its place in ophthalmology and beyond. This technical guide has provided a comprehensive overview of its history, synthesis, and pharmacology, offering valuable insights for researchers and professionals in the field of drug discovery and development.

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Homatropine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Homatropine, a tropane alkaloid and a well-known muscarinic acetylcholine receptor antagonist, serves as a crucial scaffold in medicinal chemistry for the development of novel anticholinergic agents. Understanding the intricate relationship between its chemical structure and biological activity is paramount for the rational design of derivatives with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, focusing on key structural modifications and their impact on muscarinic receptor affinity and functional antagonism. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's pharmacology.

Core Structural Features and Muscarinic Receptor Interaction

This compound is a competitive antagonist at all five muscarinic acetylcholine receptor subtypes (M1-M5).[1] Its structure comprises three key pharmacophoric elements that dictate its binding and activity:

-

The Tropane Scaffold: The rigid bicyclic 8-azabicyclo[3.2.1]octane ring system provides the fundamental framework for orienting the other functional groups within the muscarinic receptor binding pocket.[2]

-

The Cationic Head: The protonated tertiary amine at the N-8 position is essential for the initial ionic interaction with a conserved aspartate residue in the transmembrane domain of the muscarinic receptors.[2]

-

The Ester Moiety: The ester linkage and the nature of the acidic and alcoholic components are critical for establishing hydrogen bonds and van der Waals interactions that contribute significantly to binding affinity and selectivity.[2]

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the available quantitative data from various studies on this compound and its analogs, highlighting the impact of structural modifications on their affinity for muscarinic receptors.

| Compound | Modification | Receptor/Tissue | Assay Type | pA2 / pKi | Reference |

| This compound | - | Guinea Pig Ileum (M3) | Functional Assay | 7.7 | [2] |

| Atropine | Tropic acid ester | Guinea Pig Ileum (M3) | Functional Assay | 8.9 - 9.2 | [2] |

| This compound | - | Guinea Pig Atria (M2) | Functional Assay | 7.21 (force), 7.07 (rate) | [3] |

| This compound | - | Rat Stomach (M3) | Functional Assay | 7.13 | [3] |

| This compound Methylbromide | Quaternary ammonium | WKY-E Endothelial cells | IC50 | 162.5 nM | [3] |

| This compound Methylbromide | Quaternary ammonium | SHR-E Smooth muscle cells | IC50 | 170.3 nM | [3] |

Key SAR Insights:

-

Ester Moiety: The nature of the acid component of the ester is a primary determinant of potency. Atropine, which possesses a tropic acid moiety, consistently demonstrates higher affinity than this compound, which has a mandelic acid moiety.[2] This suggests that the additional hydroxymethyl group in tropic acid may form a crucial hydrogen bond within the receptor binding site.

-

N-Substitution: Quaternization of the nitrogen atom, as seen in this compound methylbromide, can influence the compound's pharmacokinetic properties, such as reducing its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.[4] The size and nature of the N-substituent can also impact receptor affinity and selectivity.

-

Stereochemistry: The stereochemistry at the C-3 position of the tropane ring and the chiral center in the mandelic acid moiety can influence binding affinity.

Experimental Protocols

The determination of the affinity and potency of this compound analogs relies on robust in vitro pharmacological assays.

Radioligand Binding Assay

This method directly measures the affinity of a compound for a specific receptor subtype.

Objective: To determine the inhibitory constant (Ki) of this compound analogs for M1, M2, and M3 muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO-K1 cells).[5]

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).[5]

-

Test compounds (this compound analogs) at various concentrations.

-

Non-specific binding control: Atropine (1 µM).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate cell membranes with a fixed concentration of [³H]-NMS and varying concentrations of the test compound.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled atropine.

-

After incubation to equilibrium, the membrane-bound radioactivity is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Functional Assay (Schild Analysis)

This assay determines the functional potency of an antagonist by measuring its ability to inhibit the response of an isolated tissue to an agonist. The guinea pig ileum is a classical preparation rich in M3 muscarinic receptors.[2]

Objective: To determine the pA2 value of this compound analogs. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist concentration-response curve.

Materials:

-

Guinea pig ileum segment.

-

Organ bath with physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Isometric transducer and data acquisition system.

-

Muscarinic agonist (e.g., acetylcholine or carbachol).

-

Test compound (this compound analog) at various concentrations.

Procedure:

-

Mount a segment of the guinea pig ileum in the organ bath under a resting tension.

-

Allow the tissue to equilibrate.

-

Construct a cumulative concentration-response curve for the agonist (e.g., acetylcholine).

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a known concentration of the this compound analog for a predetermined time.

-

Construct a second cumulative concentration-response curve for the agonist in the presence of the antagonist.

-

Repeat steps 4-6 with at least two other concentrations of the antagonist.

-

Calculate the dose ratio (DR) for each antagonist concentration (DR = EC50 of agonist in the presence of antagonist / EC50 of agonist in the absence of antagonist).

-

Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist.

-

The pA2 value is the intercept of the regression line with the x-axis. A slope not significantly different from unity is indicative of competitive antagonism.

Signaling Pathways and Visualizations

This compound exerts its effects by blocking the signaling cascades initiated by acetylcholine binding to muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that activate distinct downstream pathways depending on the receptor subtype.

-

M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction and glandular secretion.

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can result in effects such as a decrease in heart rate.

Below are Graphviz diagrams illustrating these signaling pathways and a typical experimental workflow.

Caption: Gq/11-coupled muscarinic receptor signaling pathway.

Caption: Gi/o-coupled muscarinic receptor signaling pathway.

Caption: Experimental workflow for Schild analysis.

Conclusion

The structure-activity relationship of this compound provides a foundational understanding for the design of new muscarinic receptor antagonists. Key takeaways include the critical role of the ester moiety, particularly the nature of the acidic component, and the influence of N-substitution on potency and pharmacokinetics. The experimental protocols outlined in this guide, namely radioligand binding assays and isolated tissue functional assays, are the cornerstones for quantitatively evaluating the SAR of novel this compound analogs. Future research in this area will likely focus on developing subtype-selective muscarinic antagonists with optimized therapeutic indices for a range of clinical applications, from ophthalmology to the treatment of overactive bladder and chronic obstructive pulmonary disease. The continued application of these fundamental pharmacological principles will be instrumental in achieving these goals.

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Muscarinic Antagonist | For Research [benchchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound Methylbromide | C17H24BrNO3 | CID 6646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Preparation and characterization of the tropic acid esters of tropan-3-beta-ol, granatan-3-alpha-ol and granatan-3-beta-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of Homatropine Methylbromide and Homatropine Hydrobromide for Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of homatropine methylbromide and this compound hydrobromide, two closely related muscarinic acetylcholine receptor antagonists. This document is intended to assist researchers in selecting the appropriate compound for their specific experimental needs by detailing their distinct chemical properties, pharmacokinetic profiles, and pharmacological effects. The guide includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction: Structural and Functional Overview

This compound is a synthetic derivative of atropine, acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). It is available in two primary salt forms: this compound hydrobromide, a tertiary amine, and this compound methylbromide, a quaternary ammonium compound. This structural difference is fundamental to their distinct pharmacokinetic properties and, consequently, their primary research and clinical applications.

This compound Hydrobromide is primarily utilized in ophthalmology due to its ability to penetrate ocular tissues.[1] Its antagonist action on muscarinic receptors in the iris sphincter and ciliary muscle leads to mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation), respectively.[1]

This compound Methylbromide , due to its quaternary ammonium structure, is highly polar and does not readily cross biological membranes, including the blood-brain barrier.[2] This property confines its effects primarily to the periphery, with limited gastrointestinal absorption.[3] It is often used orally in combination with other drugs to reduce gastrointestinal spasms or to deter the abuse of opioid-containing medications.[2][4]

Physicochemical and Pharmacokinetic Properties

The differing chemical structures of the two salts lead to significant variations in their absorption, distribution, metabolism, and excretion profiles.

| Property | This compound Methylbromide | This compound Hydrobromide |

| Chemical Structure | Quaternary ammonium salt | Tertiary amine salt |

| Molecular Formula | C17H24BrNO3 | C16H21NO3·HBr |

| Molecular Weight | 370.28 g/mol | 356.25 g/mol |

| Primary Route of Administration | Oral | Topical (ophthalmic) |

| Blood-Brain Barrier Penetration | No | Minimal |

| Gastrointestinal Absorption | Limited | Not applicable for primary use |

| Ocular Tissue Penetration | Poor | Good |

| Systemic Bioavailability (Ophthalmic) | Not applicable | Low, but systemic effects can occur |

| Onset of Mydriasis | Not applicable | 10-30 minutes[5] |

| Duration of Mydriasis | Not applicable | 6 hours to 4 days[5] |

| Onset of Cycloplegia | Not applicable | 30-90 minutes[5] |

| Duration of Cycloplegia | Not applicable | 10-48 hours[5] |

Pharmacological Data: Receptor Affinity and Potency

| Parameter | This compound Methylbromide | This compound (presumed Hydrobromide) |

| IC50 (Endothelial mAChRs) | 162.5 nM[1][6] | Not available |

| IC50 (Smooth Muscle mAChRs) | 170.3 nM[1][6] | Not available |

| pA2 (Guinea Pig Stomach) | Not available | 7.13[1][7] |

| pA2 (Guinea Pig Atria - Force) | Not available | 7.21[1][7] |

| pA2 (Guinea Pig Atria - Rate) | Not available | 7.07[1][7] |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates a higher antagonist potency.

Signaling Pathways

This compound methylbromide and hydrobromide exert their effects by blocking the signaling cascades initiated by acetylcholine binding to muscarinic receptors. These receptors are G protein-coupled receptors (GPCRs) that are broadly classified into two major signaling pathways:

-

Gq/11 Pathway: M1, M3, and M5 receptors couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

-

Gi/o Pathway: M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Figure 1: Muscarinic Acetylcholine Receptor Signaling Pathways

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a method to determine the binding affinity (Ki) of this compound methylbromide or hydrobromide for muscarinic receptors using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK cells).

-

Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Non-specific binding control (e.g., 1 µM atropine).

-

This compound methylbromide or hydrobromide solutions of varying concentrations.

-

96-well filter plates (e.g., GF/C).

-

Scintillation cocktail and a scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize cells or tissue expressing the receptor of interest in ice-cold buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add assay buffer, the test compound (this compound salt) at various concentrations, the radioligand at a concentration near its Kd, and the membrane preparation. For determining non-specific binding, replace the test compound with a high concentration of a known antagonist like atropine.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25-37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Figure 2: Experimental Workflow for Radioligand Binding Assay

Isolated Tissue Bath for Smooth Muscle Contraction

This protocol describes a method to assess the antagonist activity of this compound salts on agonist-induced smooth muscle contraction in an isolated tissue bath, allowing for the determination of the pA2 value.

Materials:

-

Isolated smooth muscle tissue (e.g., guinea pig ileum, rat bladder).

-

Organ bath system with isometric force transducer, aeration (95% O2, 5% CO2), and temperature control (37°C).

-

Physiological salt solution (e.g., Krebs-Henseleit solution).

-

Muscarinic agonist (e.g., carbachol, acetylcholine).

-

This compound methylbromide or hydrobromide solutions.

Methodology:

-

Tissue Preparation: Euthanize the animal and dissect the desired smooth muscle tissue, placing it immediately in cold physiological salt solution.

-

Mounting: Mount a segment of the tissue in the organ bath under a slight resting tension (e.g., 1 gram).

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15 minutes.

-

Control Concentration-Response Curve: Add the muscarinic agonist cumulatively to the bath to generate a concentration-response curve. Wash the tissue thoroughly until it returns to baseline.

-

Antagonist Incubation: Add a known concentration of the this compound salt to the bath and incubate for a predetermined time (e.g., 30-60 minutes).

-

Second Concentration-Response Curve: In the presence of the antagonist, repeat the cumulative addition of the agonist to generate a second concentration-response curve.

-

Data Analysis: Plot the contractile response against the agonist concentration for both curves. Determine the EC50 values (agonist concentration producing 50% of the maximal response) in the absence and presence of the antagonist. Calculate the dose ratio (EC50 with antagonist / EC50 without antagonist). For a full Schild analysis, repeat steps 5 and 6 with multiple antagonist concentrations. Plot log(dose ratio - 1) versus the log of the antagonist concentration. The x-intercept of the resulting line is the pA2 value.[8]

Figure 3: Experimental Workflow for Isolated Tissue Bath Assay

In Vivo Applications and Considerations

This compound Hydrobromide: Ophthalmic Research

In ophthalmic research, this compound hydrobromide is used to induce mydriasis and cycloplegia for fundoscopic examination, refraction studies, and in models of uveitis.[9] The onset of mydriasis is typically within 10-30 minutes, with maximal effect at 30-90 minutes.[5] The duration of action is prolonged, with mydriasis lasting from 6 hours to 4 days and cycloplegia for 10-48 hours.[5] Researchers should be mindful of potential systemic anticholinergic effects, especially in smaller animals, due to systemic absorption from the eye.

Methodology for Assessing Mydriasis and Cycloplegia:

-

Pupil Diameter Measurement: Pupil diameter can be measured using a calibrated ruler, a pupillometer, or through image analysis of photographs taken under controlled lighting conditions.[10][11]

-

Accommodation Measurement: Cycloplegic effect can be assessed by measuring the change in the eye's refractive power using a refractometer or by observing the animal's ability to focus on near objects.

This compound Methylbromide: Gastrointestinal and Systemic Research

Due to its peripheral restriction, this compound methylbromide is a valuable tool for studying the effects of muscarinic receptor blockade on peripheral organs without confounding central nervous system effects. Its primary application in this context is the study of gastrointestinal motility.[3] It can be administered orally or rectally to investigate its effects on gastric emptying, intestinal transit, and colonic motility.[12]

Methodology for Assessing Gastrointestinal Motility:

-

Gastric Emptying: This can be measured by tracking the passage of a non-absorbable marker (e.g., phenol red) or a radiolabeled meal from the stomach to the small intestine.

-

Intestinal Transit: The transit time through the small intestine can be determined by measuring the distance traveled by a charcoal meal or other marker along the length of the intestine over a specific period.

Conclusion and Recommendations for Researchers

The choice between this compound methylbromide and this compound hydrobromide for research applications is dictated by the specific experimental question and the desired site of action.

-

For ophthalmic research requiring mydriasis and cycloplegia, This compound hydrobromide is the appropriate choice due to its ability to penetrate ocular tissues.

-

For studies investigating peripheral muscarinic receptor function , particularly in the gastrointestinal tract, without central nervous system involvement, This compound methylbromide is the preferred compound due to its inability to cross the blood-brain barrier.

Researchers should carefully consider the distinct pharmacokinetic and pharmacodynamic profiles of each compound to ensure the appropriate design and interpretation of their studies. The experimental protocols provided in this guide offer a starting point for the in vitro and in vivo characterization of these and other muscarinic receptor antagonists.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound Methylbromide | C17H24BrNO3 | CID 6646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The effect of this compound methyl bromide on human gastrointestinal motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | CAS#:87-00-3 | Chemsrc [chemsrc.com]

- 8. neuron.mefst.hr [neuron.mefst.hr]

- 9. This compound hydrobromide [glowm.com]

- 10. optometrytimes.com [optometrytimes.com]

- 11. The effects of phenylephrine on pupil diameter and accommodation in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Fundamental differences between Homatropine and atropine

An In-depth Technical Guide on the Fundamental Differences Between Homatropine and Atropine

Introduction

Atropine and this compound are both anticholinergic agents, specifically classified as muscarinic receptor antagonists.[1] They function by competitively inhibiting the action of acetylcholine at postganglionic cholinergic nerves, thereby blocking parasympathetic nervous system activity.[2][3] While they share a common mechanism, their origins, chemical structures, and resulting pharmacokinetic and pharmacodynamic profiles diverge significantly, leading to distinct clinical applications and therapeutic considerations. Atropine is a naturally occurring tropane alkaloid, whereas this compound is a semi-synthetic derivative.[2] This guide provides a detailed comparison of these two compounds for researchers, scientists, and drug development professionals.

Chemical Structure

The core difference between Atropine and this compound lies in their chemical structure. Both are esters formed from the amino alcohol, tropine. However, the acid moiety differs:

-

Atropine is an ester of tropine and tropic acid.

-

This compound is an ester of tropine and mandelic acid.[2]

This seemingly minor substitution of a hydroxyl group on the beta-carbon of the phenyl-propionic acid side chain in tropic acid with a hydrogen in mandelic acid is responsible for the observed differences in potency and duration of action.

Mechanism of Action

Both Atropine and this compound are non-selective, competitive antagonists of muscarinic acetylcholine receptors (mAChRs), competing with acetylcholine for binding at these sites.[2][4] There are five subtypes of muscarinic receptors (M1-M5), and both drugs act as antagonists across these subtypes.[2][4] By blocking these receptors, they inhibit the physiological responses to parasympathetic stimulation.

In the eye, this antagonism of muscarinic receptors on the iris sphincter muscle and the ciliary muscle leads to mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation), respectively.[1][5] Atropine exhibits a higher binding affinity for muscarinic receptors compared to this compound, rendering it a more potent and longer-acting agent.[2][6] this compound's cycloplegic effect is weaker than that of atropine.[5]

Signaling Pathway

The antagonism of muscarinic receptors by Atropine and this compound disrupts the G-protein coupled signaling cascade. For instance, at M3 receptors, which are coupled to Gq proteins, acetylcholine binding typically activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] These second messengers then trigger an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.[7] Atropine and this compound prevent this cascade by blocking the initial receptor activation.

Caption: Muscarinic antagonist signaling pathway.

Pharmacokinetics

The pharmacokinetic profiles of Atropine and this compound differ primarily in their onset and duration of action, especially following topical ophthalmic administration. Systemic absorption can occur through the conjunctiva and nasal mucosa.[5]

Data Summary

| Parameter | Atropine | This compound | Reference(s) |

| Administration | Ophthalmic, IV, IM, Oral | Ophthalmic, Oral (in combination) | [8],[1] |

| Systemic Bioavailability (Ocular) | ~64% (for L-hyoscyamine) | Data not widely available | [8] |

| Plasma Half-life | 2 to 4 hours | ~2-4 hours (systemic, limited data) | [8],[9] |

| Metabolism | Hepatic enzymatic hydrolysis to tropine and tropic acid; also forms N-oxide and noratropine metabolites. | Likely hepatic esterase-mediated hydrolysis to tropine and mandelic acid. | [8],[2],[10] |

| Excretion | Primarily renal; 13% to 50% excreted unchanged in urine. | Primarily renal. | [8],[2] |

Pharmacodynamics

The most significant pharmacodynamic differences are observed in their ophthalmic use for mydriasis and cycloplegia.

Ophthalmic Effects

| Parameter | Atropine | This compound | Reference(s) |

| Potency | More potent | Less potent (approx. 1/10th of atropine) | [6],[11] |

| Mydriasis (Onset) | ~30 minutes | 10–30 minutes | [5],[8] |

| Mydriasis (Peak) | Not specified | ~10-30 minutes | [5] |

| Mydriasis (Duration) | 7 to 10 days | 6 hours to 4 days | [5] |

| Cycloplegia (Onset) | Several hours | 30–90 minutes | [5] |

| Cycloplegia (Peak) | Several hours | ~30-90 minutes | [5] |

| Cycloplegia (Duration) | Up to 12 days | 10–48 hours | [5] |

| Residual Accommodation | 1.8 ± 0.4 D | 3.1 ± 0.5 D | [12] |

A clinical study comparing the two in pediatric cycloplegic refractions found that atropine produced more consistent results and uncovered greater hyperopia, though it had a slower onset and much longer duration of effect.[12]

Metabolic Pathways

The metabolic breakdown of both compounds involves the hydrolysis of the ester linkage.

Caption: Comparative metabolic pathways.

Clinical Applications and Side Effects

The differences in potency and duration of action dictate their respective clinical uses.

-

Atropine: Due to its potent and long-lasting effects, it is used for cycloplegic refraction in young children, treatment of severe uveitis, management of symptomatic bradycardia, and as an antidote for organophosphate poisoning.[8][13]

-

This compound: Its shorter duration of action and weaker cycloplegic effect make it preferable for routine ophthalmic examinations where prolonged mydriasis is undesirable.[5] It is also used for the treatment of anterior uveitis to relieve pain from ciliary spasm.[14]

Side Effects: Both can cause local and systemic side effects typical of anticholinergic agents, including blurred vision, photophobia, dry mouth, tachycardia, and CNS effects like confusion and hallucinations, especially at higher doses.[6] Due to its lower potency, this compound generally has a lower risk of systemic side effects.[6]

Experimental Protocols

Competitive Radioligand Binding Assay

To determine the binding affinity (Ki) of Atropine and this compound for muscarinic receptors, a competitive radioligand binding assay is a standard method.[15]

Objective: To measure the ability of a non-labeled antagonist (the "competitor," e.g., Atropine or this compound) to displace a radiolabeled ligand from the muscarinic receptors.

Methodology:

-

Receptor Preparation: A source of muscarinic receptors is required, typically cell membranes from cultured cells expressing a specific muscarinic receptor subtype (e.g., CHO-K1 cells expressing human M3 receptors) or tissue homogenates (e.g., rat brain).[15]

-

Incubation: The receptor preparation is incubated in a buffer solution with:

-

A fixed concentration of a high-affinity radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine).

-

Varying concentrations of the unlabeled competitor drug (Atropine or this compound).

-

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes (and thus the bound radioligand).[16]

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The fundamental difference between this compound and Atropine originates from the substitution of tropic acid in Atropine with mandelic acid in this compound. This structural alteration reduces its affinity for muscarinic receptors, resulting in a less potent drug with a significantly shorter duration of action. These pharmacodynamic distinctions are the primary drivers for their different clinical roles, with Atropine reserved for applications requiring potent, long-lasting anticholinergic effects and this compound favored for shorter-term mydriasis and cycloplegia in ophthalmology. Understanding these core differences is crucial for the appropriate selection and development of muscarinic antagonists in therapeutic contexts.

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Atropine Sulfate - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 4. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]

- 5. drugs.com [drugs.com]

- 6. This compound-hydrobromide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. benchchem.com [benchchem.com]

- 8. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. minicule.com [minicule.com]

- 10. Atropine's Mechanism of Action [medicoverhospitals.in]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. Comparing this compound and atropine in pediatric cycloplegic refractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. droracle.ai [droracle.ai]

- 15. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. merckmillipore.com [merckmillipore.com]

Theoretical Models of Homatropine Receptor Binding: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical models of homatropine binding to muscarinic acetylcholine receptors (mAChRs). This compound, a synthetic derivative of atropine, acts as a competitive antagonist at these receptors, which are pivotal in mediating the effects of the parasympathetic nervous system.[1] A thorough understanding of its binding characteristics, the subsequent impact on signaling pathways, and the experimental and computational methodologies used to elucidate these interactions is critical for researchers in pharmacology and drug development. This document details this compound's affinity for muscarinic receptor subtypes, outlines the protocols for key binding assays, and presents computational models of its receptor interactions. Furthermore, it visualizes the complex signaling cascades affected by this compound's antagonistic action.

Introduction to this compound and Muscarinic Receptors

This compound is an anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine receptors.[1] By blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), this compound inhibits parasympathetic nerve stimulation.[1] This antagonism leads to various physiological effects, including pupil dilation (mydriasis), paralysis of accommodation (cycloplegia), and reduced glandular secretions.[1]

Muscarinic receptors are a class of G-protein coupled receptors (GPCRs) that are central to the function of the parasympathetic nervous system. There are five distinct subtypes, designated M1 through M5, each with a unique tissue distribution and signaling mechanism.[2][3] These subtypes are broadly categorized into two families based on their G-protein coupling:

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.

-

M2 and M4 Receptors: These receptors preferentially couple to Gi/o proteins.

The high degree of conservation in the orthosteric binding site across these subtypes presents a significant challenge in the development of subtype-selective ligands.

Quantitative Analysis of this compound Receptor Binding

| Compound | Receptor Subtype(s) | Tissue/System | Affinity Value | Value Type | Reference |

| This compound Methylbromide | Muscarinic Receptors (unspecified) | Rat Aorta (Normotensive) | 2.3 nM | Ki | [4] |

| Muscarinic Receptors (unspecified) | Rat Aorta (Hypertensive) | 2.0 nM | Ki | [4] | |

| Muscarinic Receptors (endothelial) | WKY-E | 162.5 nM | IC50 | [5][6] | |